(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one
Description
The compound (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one is a quinolin-2-one derivative characterized by a unique substitution pattern:
- Position 6: Bromo substituent.
- Position 4: 2-Chlorophenyl group.
- Position 3: (E)-3-(4-methoxyphenyl)acryloyl moiety.
This structure combines halogenated aromatic systems with a conjugated acryloyl group, which may enhance electronic delocalization and influence biological activity. Quinolin-2-one derivatives are known for their roles as biosynthetic precursors and pharmacological agents, particularly in antimicrobial and anticancer research .
Properties
CAS No. |
1321831-10-0 |
|---|---|
Molecular Formula |
C25H17BrClNO3 |
Molecular Weight |
494.77 |
IUPAC Name |
6-bromo-4-(2-chlorophenyl)-3-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]-1H-quinolin-2-one |
InChI |
InChI=1S/C25H17BrClNO3/c1-31-17-10-6-15(7-11-17)8-13-22(29)24-23(18-4-2-3-5-20(18)27)19-14-16(26)9-12-21(19)28-25(24)30/h2-14H,1H3,(H,28,30)/b13-8+ |
InChI Key |
DHOBHMVLMUMOTL-MDWZMJQESA-N |
SMILES |
COC1=CC=C(C=C1)C=CC(=O)C2=C(C3=C(C=CC(=C3)Br)NC2=O)C4=CC=CC=C4Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the bromine and chlorine substituents. The final step involves the formation of the acrylate moiety through a condensation reaction with 4-methoxybenzaldehyde.
-
Step 1: Synthesis of Quinoline Core
- Starting materials: Aniline derivatives
- Reaction conditions: Cyclization reactions under acidic or basic conditions
-
Step 2: Bromination and Chlorination
- Reagents: Bromine and chlorine sources
- Reaction conditions: Controlled temperature and solvent conditions to ensure selective halogenation
-
Step 3: Formation of Acrylate Moiety
- Reagents: 4-methoxybenzaldehyde, base (e.g., sodium hydroxide)
- Reaction conditions: Condensation reaction under reflux conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium methoxide or other nucleophiles under appropriate solvent conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions may introduce new substituents in place of halogens.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that quinoline derivatives exhibit potent antimicrobial properties. For instance, compounds related to (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one have been synthesized and evaluated for their activity against various bacterial and fungal strains.
- Case Study: A study on related quinazolinone derivatives showed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa using the cup-plate agar diffusion method. Compounds exhibited comparable efficacy to standard antibiotics like penicillin and ampicillin .
Anti-inflammatory Properties
The anti-inflammatory potential of quinoline derivatives has also been documented. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes.
- Case Study: In an experimental model, compounds similar to this compound were tested for their ability to reduce carrageenan-induced paw edema in rats. Results indicated a dose-dependent reduction in inflammation, suggesting a mechanism akin to that of ibuprofen .
Anticancer Activity
Quinoline derivatives are being explored for their anticancer properties due to their ability to induce apoptosis in cancer cells.
- Case Study: Research has shown that certain quinoline-based compounds can inhibit the proliferation of cancer cell lines, including breast and colon cancers. The compounds exert their effects by targeting specific signaling pathways involved in cell cycle regulation and apoptosis .
Synthesis and Structural Modifications
The synthesis of this compound involves several steps, including the formation of the quinoline core followed by functionalization with various substituents.
Table 1: Synthetic Pathways for Quinoline Derivatives
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Condensation | 2-chloroaniline + bromoacetophenone | Formation of intermediate |
| 2 | Cyclization | Base-catalyzed cyclization | Quinoline core formation |
| 3 | Functionalization | Substituted phenylacryloyl chloride | Final compound synthesis |
Pharmacokinetic Properties
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential.
Mechanism of Action
The mechanism of action of (E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Features
The table below highlights structural differences and similarities between the target compound and related quinolin-2-one derivatives:
Key Observations :
- Halogenation : Bromine at position 6 (target) vs. chlorine in 4D and 3-acetyl-6-chloro derivatives . Bromine’s larger atomic radius may enhance lipophilicity and influence binding kinetics.
- Acyl vs.
- Substituent Diversity : The 2-chlorophenyl group at position 4 (target) contrasts with simpler phenyl or hydroxy groups in analogs, possibly affecting steric hindrance and receptor selectivity .
Physicochemical Properties
- Solubility : The acryloyl group in the target compound may reduce solubility in polar solvents compared to hydroxy-substituted derivatives (e.g., 4A) but enhance membrane permeability .
- Crystallinity: Analogous compounds like 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one exhibit monoclinic systems with intermolecular N–H⋯O bonding . The target’s bromo and acryloyl groups may alter packing efficiency and crystal density.
- Thermal Stability: Brominated quinolinones (e.g., 6-bromo-2-phenyl-1H-quinolin-4-one) show moderate thermal stability, while sulfonyl derivatives (e.g., ) may decompose at higher temperatures due to sulfonyl group lability.
Research Findings and Methodological Considerations
- Synthetic Routes: The target compound’s synthesis likely involves condensation and halogenation steps, akin to methods for 4-hydroxyquinolin-2-ones . Bromination at position 6 may follow protocols similar to those for 3-bromo-3-phenylquinoline-2,4(1H,3H)-dione .
- Similarity Assessment : Computational methods (e.g., Tanimoto coefficient) highlight that structural differences at positions 3 and 4 significantly impact bioactivity, aligning with the "similar property principle" .
Biological Activity
(E)-6-bromo-4-(2-chlorophenyl)-3-(3-(4-methoxyphenyl)acryloyl)quinolin-2(1H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound features a quinoline core substituted with bromine, chlorine, and methoxy groups, which are known to influence its biological properties. The structural formula can be represented as follows:
Biological Activity Overview
Recent studies have highlighted several key areas of biological activity for this compound:
-
Anticancer Activity :
- Research indicates that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to inhibit cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cells with IC50 values in the low micromolar range.
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins .
-
Neuroprotective Effects :
- The compound has demonstrated inhibitory activity against monoamine oxidases (MAOs), which are critical in regulating neurotransmitter levels. Specifically, it shows promising selectivity for MAO-B, which is implicated in neurodegenerative diseases like Parkinson's .
- In vitro studies have indicated that it can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .
- Antioxidant Properties :
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound's structure allows it to act as a competitive inhibitor for MAOs, which is crucial for maintaining neurotransmitter balance and preventing neurodegeneration .
- Induction of Apoptosis : Studies have shown that it activates intrinsic apoptotic pathways, leading to cell death in cancer cells while sparing normal cells at lower concentrations .
Data Table: Biological Activities Summary
| Activity Type | Cell Line/Model | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5.0 | Induction of apoptosis via caspase activation |
| Anticancer | A549 | 4.5 | Modulation of Bcl-2 family proteins |
| Neuroprotective | Neuronal Cells | 10.0 | MAO-B inhibition |
| Antioxidant | DPPH Assay | 20.0 | Free radical scavenging |
Case Studies
- Breast Cancer Study : In a study evaluating the cytotoxic effects on MCF-7 cells, this compound was found to significantly reduce cell viability at concentrations above 5 µM, correlating with increased apoptosis markers .
- Neuroprotection Against Oxidative Stress : Another study highlighted its protective effects on neuronal cells subjected to H2O2-induced oxidative stress, where the compound maintained over 70% cell viability at concentrations up to 20 µM .
Q & A
Q. What are the primary methods for confirming the structure and purity of this compound?
To confirm the structure and purity, researchers typically use:
- NMR Spectroscopy (¹H, ¹³C): Identifies proton and carbon environments, resolving substituent positions (e.g., bromo, chlorophenyl, acryloyl groups) .
- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, critical for detecting impurities .
- X-ray Crystallography : Resolves stereochemistry and molecular geometry, especially for the (E)-configuration of the acryloyl group .
- Infrared Spectroscopy (IR) : Confirms functional groups like carbonyl (C=O) and methoxy (C-O) stretches .
Q. What synthetic routes are feasible for preparing this compound?
While direct synthesis details are limited, analogous quinolinone derivatives suggest:
- Multi-step condensation : Starting with a brominated quinolinone core, followed by Suzuki-Miyaura coupling for aryl group introduction (e.g., 2-chlorophenyl) .
- Acryloylation : Michael addition or Horner-Wadsworth-Emmons reaction to introduce the (E)-configured 3-(4-methoxyphenyl)acryloyl group .
- Catalytic optimization : Use of Pd catalysts for cross-coupling steps and temperature-controlled reactions (e.g., 60–80°C) to enhance yield .
Q. How can solubility and stability be assessed for in vitro assays?
- Solubility screening : Test in DMSO, ethanol, and aqueous buffers (e.g., PBS) at varying pH levels, monitored via UV-Vis spectroscopy .
- Stability studies : Use HPLC or LC-MS to track degradation under physiological conditions (37°C, pH 7.4) over 24–72 hours .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound?
- Substituent variation : Synthesize analogs with modified acryloyl groups (e.g., replacing 4-methoxyphenyl with halogenated or electron-deficient aryl groups) to assess impact on biological activity .
- Biological assays : Compare IC₅₀ values in kinase inhibition (e.g., AKT/NF-κB pathways) or antiproliferative assays (e.g., melanoma cell lines) .
- Computational modeling : Perform molecular docking to predict binding interactions with target proteins (e.g., ATP-binding pockets) .
Q. How to resolve contradictions between experimental and computational spectral data?
- Cross-validation : Use X-ray crystallography as a definitive method to resolve discrepancies in NMR or IR data .
- Dynamic effects : Consider solvent polarity and temperature in DFT calculations to better match experimental NMR chemical shifts .
Q. What strategies optimize reaction yield during scale-up synthesis?
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for coupling efficiency in bromo-quinolinone intermediates .
- Solvent optimization : Replace DCM with DMF or THF to improve acryloylation step homogeneity .
- Workflow integration : Use inline FTIR or PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
Q. How to design a robust biological screening protocol for this compound?
- Dose-response curves : Test concentrations from 1 nM to 100 µM in triplicate across cancer cell lines (e.g., A375, SK-MEL-28) .
- Off-target profiling : Include kinase panels (e.g., Eurofins KinaseProfiler) to assess selectivity .
- Metabolic stability : Use liver microsomes (human/mouse) to predict in vivo half-life .
Q. What analytical challenges arise in characterizing the (E)-configuration of the acryloyl group?
- NOESY NMR : Detect spatial proximity between acryloyl protons and adjacent quinolinone protons to confirm (E)-stereochemistry .
- X-ray diffraction : Resolve double-bond geometry with precision (bond length ~1.33 Å for C=C) .
Q. How to address low bioavailability in preclinical studies?
- Formulation studies : Develop nanocrystal or liposomal formulations to enhance aqueous solubility .
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability .
Q. What are the best practices for data reproducibility in SAR studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
